MRL-871 was initially developed as part of a series of compounds aimed at modulating nuclear receptor activity. Its synthesis and characterization have been documented in various studies, highlighting its structural features and biological activities. Notably, MRL-871 is derived from indazole derivatives, which are known for their diverse pharmacological properties .
MRL-871 is classified as a small molecule allosteric modulator. It interacts with nuclear receptors, altering their activity by binding to sites distinct from the traditional ligand-binding domains. This mechanism allows for more nuanced control over receptor function compared to classical agonists or antagonists .
The synthesis of MRL-871 involves several key steps, primarily utilizing amide coupling reactions. The process begins with the preparation of the indazole core, which is then linked to various functional groups to enhance its biological activity.
Technical Details:
MRL-871 features a complex molecular structure characterized by an indazole ring system that contributes to its interaction with nuclear receptors.
Data:
MRL-871 undergoes various chemical reactions that are pivotal for its functionality as a modulator.
Technical Details:
The mechanism by which MRL-871 exerts its effects involves allosteric modulation of nuclear receptors.
Data:
MRL-871 has potential applications in several scientific fields:
MRL-871 (CAS 1392809-08-3) is a synthetically derived small-molecule inhibitor with the chemical formula C₂₂H₁₂ClF₃N₂O₃ and a molecular weight of 444.79 g/mol [1] [6]. The compound features an isoxazole-indazole chemotype characterized by ortho-substituted trifluoromethyl and chloro moieties that confer specific spatial rotation and hydrophobic interactions [1] [3]. Its structure includes a carboxylic acid group critical for hydrogen bonding with target proteins, and it exhibits high lipophilicity (XLogP: 6.45) with moderate water solubility in DMSO (25 mg/mL) [1] [6]. MRL-871 violates one of Lipinski's rules due to its high lipophilicity, which may influence bioavailability but enhances membrane permeability for cellular studies [6].
Table 1: Physicochemical and Biochemical Profile of MRL-871
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₂H₁₂ClF₃N₂O₃ | Defines atomic composition |
Molecular Weight | 444.79 g/mol | Impacts pharmacokinetics |
IC₅₀ (RORγt) | 12.7 nM (biochemical), 264 nM (cellular) | Indicates high potency for RORγt inhibition |
Key Functional Groups | Carboxylic acid, trifluoromethyl | Enables hydrogen bonding and hydrophobic interactions |
Solubility | 25 mg/mL in DMSO | Facilitates in vitro studies |
Primary Targets | RORγt, PPARγ | Dual nuclear receptor modulation |
MRL-871 emerged from a high-throughput screening campaign in 2015 aimed at identifying disruptors of the RORγt-SRC-1 cofactor interaction [2]. Unlike conventional RORγt ligands targeting the orthosteric cholesterol-binding site, MRL-871 exhibited a unique mechanism by binding to a novel allosteric pocket within the receptor's ligand-binding domain (LBD) [2]. Crystallographic studies (PDB: 4YPQ, 5C4O) revealed this pocket is formed by helices 4, 5, 11, and a repositioned helix 12 (H12), which undergoes an unprecedented conformational shift upon ligand binding [2] [4]. This structural rearrangement directly obstructs the coactivator binding site (AF-2 domain), thereby inhibiting RORγt's transcriptional activity [2]. The discovery marked the first evidence of allosteric inhibition in nuclear receptors, providing a new paradigm for targeting transcription factors with therapeutic relevance [2] [4].
Table 2: Key Structural Insights from MRL-871 Co-Crystallization Studies
PDB ID | Ligand | Space Group | Resolution (Å) | Key Conformational Change |
---|---|---|---|---|
4YPQ | MRL-871 | R32:H | 2.32 | H12 displacement away from canonical orthosteric site |
5C4O | MRL-871 | P6122 | 2.24 | Hydrophobic interactions with H11 and H4 |
6T4I | MRL-871 + Cholesterol | P6122 | 2.8 | Simultaneous occupancy of orthosteric and allosteric sites |
RORγt Inhibition and Autoimmune Therapeutics
MRL-871 acts as a potent inverse agonist of RORγt, suppressing interleukin-17A (IL-17A) production—a cytokine central to autoimmune pathologies. In EL4 cells, it reduces IL-17A mRNA expression by 48-fold (10 μM, 24h) [1] [3]. Its allosteric mechanism avoids competition with endogenous ligands (e.g., cholesterol) and offers enhanced selectivity over orthosteric inhibitors [2] [4]. In human PBMCs, MRL-871 inhibits IL-17 production with an IC₅₀ of 39.6 nM, validating its cellular efficacy [1]. This activity positions MRL-871 as a prototype for treating Th17-mediated diseases like psoriasis and rheumatoid arthritis [2] [4].
PPARγ Modulation and Partial Agonism
Unexpectedly, MRL-871 also binds peroxisome proliferator-activated receptor gamma (PPARγ) with high affinity, stabilizing a unique subpocket between helices 3, 5, 7, and 11 [5]. Its carboxylic acid moiety forms a hydrogen bond with Ser370 in PPARγ's beta-sheet region, inducing partial agonism distinct from full agonists like thiazolidinediones [5]. This partial activation minimizes adipogenic side effects while retaining metabolic regulatory functions, making MRL-871 a novel chemotype for developing selective PPARγ modulators (SPPARγMs) [5]. Affinity comparisons reveal opportunities to tune selectivity between RORγt and PPARγ, broadening its applications in immune-metabolic disorders [5].
Dual Targeting and Bitopic Ligands
Recent studies exploit MRL-871's allosteric pharmacophore to design bitopic ligands (e.g., Bit-L15) that concomitantly engage RORγt's orthosteric and allosteric sites [4]. These hybrids exhibit superior efficacy (e.g., 10-fold increased cellular activity) and selectivity over parent compounds by stabilizing H12 in an inactive conformation while occupying the canonical site [4]. This dual approach highlights MRL-871's role in advancing nuclear receptor pharmacology beyond monovalent inhibition.
Table 3: Comparative Binding Parameters of MRL-871 for RORγt vs. PPARγ
Parameter | RORγt | PPARγ |
---|---|---|
Binding Site | Allosteric (H4-H5-H11-H12 interface) | Orthosteric (H3-H5-H7-H11 interface) |
Key Interactions | H-bond: Q329, A497, F498; Hydrophobic: trifluoromethyl | H-bond: Ser370; Hydrophobic: chloro-phenyl |
Functional Outcome | Inverse agonism (blocks coactivator recruitment) | Partial agonism (limited coactivator stabilization) |
Biological Effect | Suppression of IL-17A production | Metabolic regulation without full activation |
Therapeutic Relevance | Autoimmune diseases | Metabolic disorders |
Compounds Mentioned: MRL-871, Bit-L15, Bit-L9, Bit-L4, T0901317, ESAT-6.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7